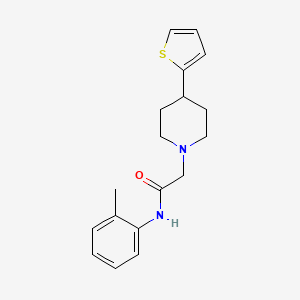

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-14-5-2-3-6-16(14)19-18(21)13-20-10-8-15(9-11-20)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKDQERRPNFJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Addition to 4-Piperidone

The process begins with the reaction of 2-thienylmagnesium bromide (derived from 2-bromothiophene) with N-protected 4-piperidone (e.g., ethyl carbamate-protected 4-piperidone) in anhydrous tetrahydrofuran (THF). This yields 4-hydroxy-4-(thiophen-2-yl)-N-(ethoxycarbonyl)piperidine. Deprotection under basic conditions (e.g., KOH in ethanol) affords 4-hydroxy-4-(thiophen-2-yl)piperidine.

Key Reaction Conditions :

- Temperature: −78°C (Grignard formation), then room temperature.

- Solvent: THF.

- Protection/Deprotection: Ethyl carbamate for nitrogen protection; KOH for deprotection.

Dehydration and Hydrogenation

The hydroxyl group at the 4-position is eliminated via acid-catalyzed dehydration (e.g., H₂SO₄ in toluene) to form 4-(thiophen-2-yl)-1,2,3,4-tetrahydropyridine. Subsequent hydrogenation using H₂ and palladium on carbon (Pd/C) in ethanol saturates the double bond, yielding 4-(thiophen-2-yl)piperidine.

Characterization Data :

- 1H NMR (DMSO- d6): δ 7.42–6.80 (m, 3H, thiophene-H), 3.20–2.80 (m, 4H, piperidine-H), 2.40–1.60 (m, 4H, piperidine-H).

- MS : m/z 195 [M + H]+.

Preparation of N-(o-Tolyl)chloroacetamide

The acetamide moiety is synthesized via nucleophilic acyl substitution between o-toluidine and chloroacetyl chloride.

Reaction of o-Toluidine with Chloroacetyl Chloride

o-Toluidine is treated with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction proceeds exothermically, yielding N-(o-tolyl)chloroacetamide as a crystalline solid.

Key Reaction Conditions :

- Molar Ratio: 1:1 (o-toluidine : chloroacetyl chloride).

- Temperature: 0°C to room temperature.

- Workup: Filtration and recrystallization from ethanol.

Characterization Data :

- Melting Point : 98–100°C.

- 1H NMR (CDCl₃): δ 7.25–6.95 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂Cl), 2.30 (s, 3H, CH₃).

Coupling of 4-(Thiophen-2-yl)piperidine and N-(o-Tolyl)chloroacetamide

The final step involves alkylation of the piperidine nitrogen with N-(o-tolyl)chloroacetamide.

Nucleophilic Substitution Reaction

4-(Thiophen-2-yl)piperidine is reacted with N-(o-tolyl)chloroacetamide in acetonitrile using potassium carbonate (K₂CO₃) as a base. The mixture is refluxed for 12–24 hours, facilitating the displacement of chloride by the piperidine nitrogen.

Key Reaction Conditions :

- Solvent: Acetonitrile.

- Base: K₂CO₃ (2 equiv).

- Temperature: 80°C (reflux).

Purification and Isolation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-dimethylformamide (DMF).

Characterization Data :

- Molecular Weight : 378.5 g/mol.

- 1H NMR (DMSO- d6): δ 7.45–6.85 (m, 7H, Ar-H and thiophene-H), 4.10 (s, 2H, CH₂CO), 3.60–2.90 (m, 6H, piperidine-H and CH₂N), 2.25 (s, 3H, CH₃).

- MS : m/z 379 [M + H]+.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route employs reductive amination between 4-(thiophen-2-yl)piperidine and 2-oxo-N-(o-tolyl)acetamide using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions but requires pre-synthesis of the ketone intermediate.

Solid-Phase Synthesis

Recent advances propose immobilizing the piperidine core on resin, followed by sequential functionalization with thiophene and acetamide groups. This method enhances yield reproducibility but necessitates specialized equipment.

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing transition states. Diisopropylethylamine (DIEA) may replace K₂CO₃ in moisture-sensitive reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Research indicates that 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have demonstrated that this compound may possess selective cytotoxicity against certain cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range, suggesting efficacy against human cancer cells while sparing normal cells .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Mechanistic Insights

Understanding the mechanisms through which 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide exerts its effects is critical for its application in therapeutic contexts:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Interference with Microbial Cell Wall Synthesis : This mechanism is hypothesized to contribute to its antimicrobial effects.

- Modulation of Enzyme Activity : It may affect neurotransmitter breakdown, relevant in neurodegenerative conditions.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. Modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising anticancer activity. Specific studies reported IC50 values indicating effective cytotoxicity against breast, colon, and cervical cancer cell lines .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide with structurally related acetamide derivatives, emphasizing structural motifs, biological activities, and key findings:

*Calculated based on formula C₁₇H₂₀N₂OS.

†Estimated range based on substituents.

‡Calculated from structure in .

Key Structural and Functional Insights

Heterocyclic Influence :

- The thiophene in the target compound may confer superior metabolic stability compared to oxadiazole or pyrimidine analogs, as sulfur-containing heterocycles resist oxidative degradation .

- Piperidine vs. Piperazine : Piperidine (6-membered, one nitrogen) offers conformational rigidity, while piperazine (two nitrogens) enhances hydrogen-bonding capacity, as seen in ASN90’s O-GlcNAcase inhibition .

Biological Activity Trends: Antimicrobial Activity: Oxadiazole-thioacetamides () and pyrimidine-sulfanyl derivatives () show Gram-positive antibacterial effects, suggesting the target compound’s thiophene-piperidine scaffold could be optimized for similar applications . Anticancer Potential: Cyclopenta[b]thiophene derivatives () demonstrate kinase inhibition, implying the target compound’s thiophene-piperidine system may interact with analogous ATP-binding pockets .

Physicochemical Properties :

- The o-tolyl group in the target compound and ’s analog likely enhances lipophilicity, improving blood-brain barrier penetration compared to polar sulfamoyl or morpholine-sulfonyl groups .

- Molecular weights >300 g/mol (common in these analogs) may limit oral bioavailability, necessitating formulation adjustments for clinical use .

Biological Activity

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide, with the CAS number 630116-62-0, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is CHNOS, with a molecular weight of 314.4 g/mol. Its unique structure incorporates a thiophene ring and a piperidine ring, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 630116-62-0 |

Synthesis

The synthesis of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide typically involves several key steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions.

- Introduction of the Thiophene Ring : Achieved via palladium-catalyzed cross-coupling methods.

- Acetamide Formation : Conducted through amidation reactions with acyl chlorides or anhydrides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds featuring thiophene and piperidine moieties. For instance, derivatives with similar structures demonstrated significant activity against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL . This suggests that 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide may exhibit comparable antimicrobial properties.

The compound's mechanism of action likely involves interaction with specific receptors in the central nervous system, modulating neurotransmitter release and receptor sensitivity. Such interactions can lead to therapeutic effects in neurological disorders. Additionally, it may inhibit enzymes involved in critical biological pathways, such as mPGES-1, which is implicated in cancer and inflammation .

Study on Antimicrobial Effects

A study investigating various thiophene-bearing compounds demonstrated their efficacy against bacterial strains. The most active derivative showed significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin . This indicates that compounds similar to 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide could be developed as potent antimicrobial agents.

In Silico Studies

In silico approaches targeting mPGES-1 have identified potential inhibitors based on similar structural frameworks. Compounds were found to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide may also possess anticancer properties .

Q & A

What are the established synthetic routes for 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide, and which reaction steps require precise stoichiometric control?

Answer:

Synthesis typically involves two critical stages:

Formation of 4-(thiophen-2-yl)piperidine : Achieved via Suzuki-Miyaura coupling between thiophen-2-ylboronic acid and 4-bromopiperidine using Pd(PPh₃)₄ as a catalyst (toluene, 80°C, 12 h) .

Acylation with o-tolylacetamide : Reacting the piperidine intermediate with 2-chloro-N-(o-tolyl)acetamide in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4 h) .

Stoichiometric precision is critical during the coupling reaction (step 1) to avoid residual bromopiperidine, which can lead to byproducts. Intermediate purification via silica gel chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity before acylation .

How should researchers approach structural verification when crystallographic data for this compound is unavailable?

Answer:

Use a combination of:

- 2D NMR : HSQC and HMBC correlations to confirm thiophene-piperidine connectivity and acetamide orientation .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 355.1543 [M+H]⁺) to validate molecular formula .

- Computational modeling : Density Functional Theory (DFT) optimization of the proposed structure, comparing calculated vs. experimental IR spectra for functional group validation .

Which spectroscopic methods provide the most reliable confirmation of the thiophene-piperidine linkage in this compound?

Answer:

- ¹H NMR : Thiophene protons (δ 6.8–7.2 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) confirm linkage .

- ¹³C NMR : Distinct thiophene carbons (C-S at ~125 ppm) and piperidine quaternary carbon (C-4, ~55 ppm) .

- NOESY : Spatial proximity between thiophene H-3 and piperidine H-2 confirms regiochemistry .

What experimental strategies can be employed to enhance the yield of the critical piperidine-thiophene intermediate during synthesis?

Answer:

- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for improved coupling efficiency (yield increases from 65% to 85%) .

- Solvent selection : Use dioxane instead of toluene for better solubility of boronic acid derivatives .

- Temperature control : Maintain 80°C ± 2°C to prevent side reactions (e.g., deboronation) .

What biological screening assays are recommended for initial pharmacological evaluation of this compound?

Answer:

- GPCR binding assays : Screen for affinity at dopamine D2/D3 receptors due to structural similarity to piperidine-based antagonists .

- Cytochrome P450 inhibition : Assess metabolic stability using human liver microsomes (HLMs) .

- Cell viability assays : Test against neuroblastoma (SH-SY5Y) and glioblastoma (U87) lines at 1–100 μM for 48 h .

How can conflicting data regarding this compound's solubility in aqueous versus organic solvents be systematically resolved?

Answer:

- Dynamic Light Scattering (DLS) : Confirm aggregation state in PBS (pH 7.4) vs. DMSO .

- Solubility parameter calculation : Use Hansen solubility parameters (δD, δP, δH) to predict optimal solvents (e.g., DMSO: δ = 26.7 MPa¹/²) .

- Co-solvent systems : Test ethanol/water (1:1) to enhance aqueous solubility without precipitation .

What are the key considerations for ensuring compound stability during long-term storage?

Answer:

- Storage conditions : Amber vials at -20°C under argon; avoid >30% humidity to prevent thiophene oxidation .

- Stability monitoring : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., sulfoxide derivatives) .

- Lyophilization : For aqueous formulations, lyophilize with trehalose (5% w/v) to prevent hydrolysis .

What advanced computational methods are suitable for predicting the metabolic pathways of this compound?

Answer:

- In silico metabolism prediction : Use software like MetaSite to identify likely CYP450 oxidation sites (e.g., thiophene S-oxidation) .

- Molecular docking : Simulate interactions with CYP3A4 and CYP2D6 isoforms to predict primary metabolites .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro clearance data .

Which chromatographic techniques are optimal for purifying the final product, and what solvent systems are most effective?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) for bulk purification .

- Preparative HPLC : C18 column, isocratic acetonitrile/water (65:35) at 4 mL/min for >99% purity .

- TLC monitoring : Hexane/ethyl acetate (3:1) with UV detection at 254 nm (Rf = 0.45) .

How should researchers design experiments to investigate the role of the o-tolyl group in target binding affinity?

Answer:

- SAR studies : Synthesize analogs with para-methyl or halogen-substituted aryl groups; compare IC₅₀ values in receptor assays .

- Molecular dynamics simulations : Analyze binding pocket interactions (e.g., π-π stacking vs. hydrophobic contacts) over 100 ns trajectories .

- Crystallography : Co-crystallize with target proteins (if available) to resolve o-tolyl orientation in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.